Methyl 6-methoxypyrimidine-4-carboxylate

説明

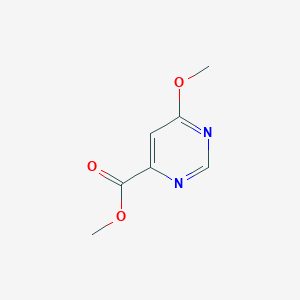

Methyl 6-methoxypyrimidine-4-carboxylate: is a chemical compound with the molecular formula C7H8N2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is characterized by the presence of a methoxy group (-OCH3) at the 6th position and a carboxylate ester group (-COOCH3) at the 4th position. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with pyrimidine or its derivatives as the starting material.

Reaction Steps: The compound can be synthesized through a series of reactions involving methylation and esterification processes

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted derivatives with different functional groups.

科学的研究の応用

Pharmaceutical Development

Methyl 6-methoxypyrimidine-4-carboxylate is primarily utilized in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its derivatives have shown promise in targeting neurological disorders and cancer therapies. The compound's ability to modify biological activity makes it a valuable asset in drug design and development.

Case Study: Neurological Disorders

Research has indicated that derivatives of this compound exhibit enhanced efficacy against specific neurological conditions. For instance, studies have demonstrated that these compounds can inhibit certain pathways involved in neurodegeneration, thereby providing a potential therapeutic route for conditions like Alzheimer's disease.

Agrochemical Applications

In agriculture, this compound is incorporated into the formulation of pesticides and herbicides. Its effectiveness in enhancing crop yield and protecting plants from pests has made it an essential component in modern agrochemical products.

Case Study: Crop Protection

Field trials have shown that formulations containing this compound significantly reduce pest populations while minimizing the impact on beneficial insects. This selective action supports sustainable agricultural practices by promoting ecological balance.

Biochemical Research

The compound is also utilized in biochemical research, particularly in studies related to enzyme inhibition and metabolic pathways. Its structural properties allow researchers to explore complex biological interactions, contributing to a deeper understanding of metabolic processes.

Case Study: Enzyme Inhibition Studies

Research involving this compound has led to the identification of novel enzyme inhibitors that can modulate metabolic pathways associated with various diseases. These findings highlight the compound's potential as a lead structure for drug discovery.

Material Science

This compound finds applications in material science, particularly in the development of polymers and coatings. The compound’s unique chemical properties contribute to the creation of materials with enhanced durability and resistance to environmental factors.

Case Study: Polymer Development

Innovative research has demonstrated that incorporating this compound into polymer matrices improves mechanical strength and thermal stability. Such advancements are crucial for developing high-performance materials used in various industrial applications.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference compound in chromatographic techniques. Its use facilitates accurate analysis and quality control across various chemical products.

Case Study: Chromatographic Methods

Studies have established protocols for using this compound as a calibration standard in high-performance liquid chromatography (HPLC). This application ensures reliable quantification of active ingredients in pharmaceutical formulations.

Summary Table of Applications

| Application Area | Description | Notable Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis targeting neurological disorders | Enhanced drug efficacy |

| Agrochemical | Component in pesticides and herbicides | Improved crop yield and pest control |

| Biochemical Research | Studies on enzyme inhibition and metabolic pathways | Insights into disease mechanisms |

| Material Science | Development of durable polymers and coatings | Increased mechanical strength and thermal stability |

| Analytical Chemistry | Standard reference for chromatographic techniques | Accurate analysis and quality control |

作用機序

The mechanism by which Methyl 6-methoxypyrimidine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system or disease being studied.

類似化合物との比較

Methyl 5-methoxypyrimidine-4-carboxylate

Methyl 6-methoxypyrimidine-5-carboxylate

Methyl 4-methoxypyrimidine-6-carboxylate

Uniqueness: Methyl 6-methoxypyrimidine-4-carboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific uses.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

Methyl 6-methoxypyrimidine-4-carboxylate (C7H8N2O3) is an organic compound characterized by its pyrimidine structure featuring a methoxy group at the 6-position and a carboxylate group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals.

The synthesis of this compound can be achieved through various methods, including the condensation of appropriate pyrimidine derivatives with methoxyacetic acid or related reagents. The compound has a molecular weight of approximately 168.15 g/mol and is identified by the CAS number 1244019-84-8.

Antiviral and Anticancer Properties

This compound has been investigated for its potential as an antiviral and anticancer agent. Research indicates that compounds with similar structural features often exhibit significant biological activities, including interference with nucleic acid synthesis, which is crucial for the replication of viruses and cancer cells. The mechanism of action primarily involves incorporation into RNA or DNA, leading to disruption of normal cellular processes.

Anti-neuroinflammatory Effects

Recent studies have highlighted the anti-neuroinflammatory properties of this compound derivatives, particularly in the context of neurodegenerative diseases. A series of novel triazole-pyrimidine hybrids synthesized from this compound demonstrated significant inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells, indicating potential therapeutic benefits in treating inflammation-related conditions.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds. Below is a table summarizing these comparisons:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | Chlorine substitution at the 2-position | Enhanced reactivity due to halogen |

| Methyl 6-amino-5-methoxypyrimidine-4-carboxylate | Amino group at the 6-position | Potential for increased biological activity |

| Methyl 6-methylpyrimidine-4-carboxylate | Methyl substitution at the 6-position | Different electronic properties |

This comparison highlights how variations in substituents can influence biological activity, with this compound showing unique properties due to its specific functional groups.

Case Studies and Research Findings

- Neuroprotective Effects : A study focusing on triazole-pyrimidine hybrids derived from this compound revealed promising neuroprotective effects against oxidative stress in neuronal cell lines. These findings suggest that modifications to the original compound can yield derivatives with enhanced therapeutic potential against neurodegenerative diseases.

- Antitumor Activity : In vitro assays demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including colon cancer and leukemia models. The mechanism appears to involve apoptosis induction and cell cycle arrest, making these compounds candidates for further development in cancer therapy .

- Agrochemical Applications : The compound is also being explored for its application in developing agrochemicals due to its biological activity against plant pathogens, suggesting a dual role in both medicinal and agricultural fields.

特性

IUPAC Name |

methyl 6-methoxypyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-11-6-3-5(7(10)12-2)8-4-9-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNWYNQPUWVBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。